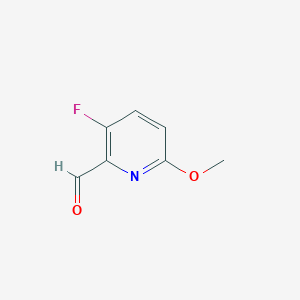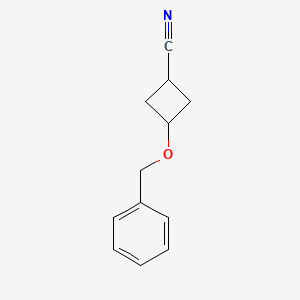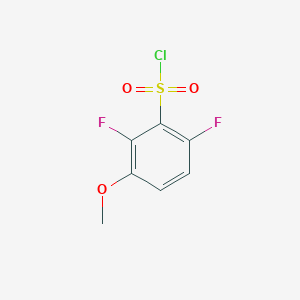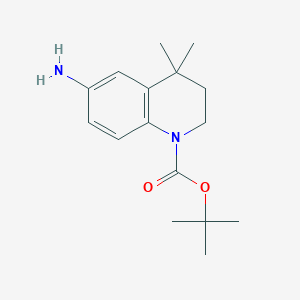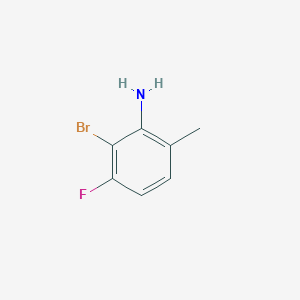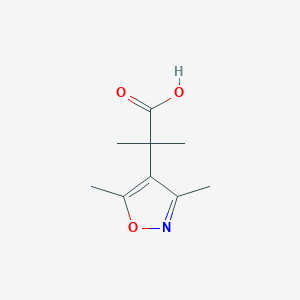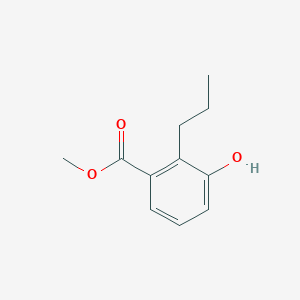
3-Hidroxi-2-propilbenzoato de metilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of “Methyl 3-hydroxy-2-propylbenzoate” and similar compounds has been explored in various studies. For instance, a study on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions discusses the use of 2-naphthol as a starting material in various organic transformations . Another study discusses the synthesis of target molecules through retrosynthetic analysis .Molecular Structure Analysis
While specific molecular structure analysis for “Methyl 3-hydroxy-2-propylbenzoate” was not found, related compounds such as “Methyl-p-hydroxybenzoate” and “3-Hydroxy-2-methylpropanal” have been analyzed .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-hydroxy-2-propylbenzoate” and similar compounds have been studied. For instance, a study on the reactions of H3O+ with selected ketones of relevance to breath analysis using proton transfer reaction mass spectrometry discusses the reactions of ketones .Aplicaciones Científicas De Investigación
Síntesis orgánica
3-Hidroxi-2-propilbenzoato de metilo: se utiliza como una materia prima y un intermedio importante en la síntesis orgánica. Su estructura permite la producción de otras sustancias químicas, como el 2-(2-Hidroxi-3-metil-fenil)-propan-2-ol, mediante reacciones con reactivos como el tetrahidrofurano .
Productos farmacéuticos
En la industria farmacéutica, el This compound sirve como tensioactivo. Los tensioactivos son cruciales para mejorar la solubilidad o la estabilidad de los fármacos en preparaciones líquidas, estabilizar las preparaciones semisólidas y alterar las propiedades de flujo de los granulados para las formulaciones de comprimidos .
Agroquímicos
Los derivados de este compuesto se exploran por su potencial como herbicidas naturales o como plantillas para agroquímicos bioracionales ecológicos. Estas aplicaciones tienen como objetivo proporcionar alternativas sostenibles a los productos químicos sintéticos en la gestión integrada de plagas y malezas .
Tintes
This compound: puede estar involucrado en la síntesis de tintes o en procesos relacionados con la eliminación de tintes de las aguas residuales. Las interacciones del compuesto con otras sustancias químicas pueden influir en la eficiencia de las técnicas de adsorción y eliminación de tintes .
Biología química
En biología química, el compuesto podría ser parte de estudios que se centran en el enraizamiento adventicio en la horticultura o como precursor radical en el etiquetado de fotoafinidad, que se utiliza para estudiar las interacciones biológicas .
Ciencia de los materiales
La familia de los benzoatos, a la que pertenece el This compound, es conocida por sus propiedades ópticas no lineales debido a la deslocalización de los electrones π presentes en el anillo de benceno. Esto lo convierte en un candidato para aplicaciones en electrónica, láseres y sensores .
Safety and Hazards
Direcciones Futuras
“Methyl 3-hydroxy-2-propylbenzoate” is a versatile material that finds applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis. Its future directions could be influenced by advancements in these fields. For instance, the development of 3D printing technologies could revolutionize the pharmaceutical manufacturing industry, potentially impacting the use of compounds like “Methyl 3-hydroxy-2-propylbenzoate” in drug production .
Mecanismo De Acción
Target of Action
This compound might interact with various proteins or enzymes in the body, but specific targets are currently unknown .
Mode of Action
It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
For instance, some benzoic acid derivatives have been found to participate in the biosynthesis of floral scent compounds .
Pharmacokinetics
It was found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It’s also known to permeate the blood-brain barrier and is rapidly distributed to all organs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-hydroxy-2-propylbenzoate. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Specific studies on how these factors influence methyl 3-hydroxy-2-propylbenzoate are currently lacking .
Propiedades
IUPAC Name |
methyl 3-hydroxy-2-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h4,6-7,12H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHMOCSQOLTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1446694.png)
